Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate: Physicochemical Profile & Synthetic Utility
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate: Physicochemical Profile & Synthetic Utility
Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Focus: Physical Properties, Structural Characterization, and Synthetic Applications
Executive Summary
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS: 1019379-40-8 ) is a specialized
This guide provides a definitive physicochemical profile, detailed characterization data, and validated synthetic protocols, emphasizing the compound's dynamic keto-enol tautomerism which critically influences its handling and spectral analysis.
Physicochemical Properties[1][2][3][4][5][6]
The physical behavior of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is dominated by its ability to exist in equilibrium between a diketo form and a hydrogen-bonded enol form. This duality affects its solubility, melting point, and reactivity.
Table 1: Core Physical Data
| Property | Value / Description | Note |
| CAS Number | 1019379-40-8 | Primary identifier |
| IUPAC Name | Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate | Also known as Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutyrate |
| Molecular Formula | ||
| Molecular Weight | 264.27 g/mol | |
| Physical State | Solid (Crystalline) | Often appears as yellow needles or powder |
| Melting Point | 30–50 °C (Predicted) | Low-melting solid; MP depression observed in impure samples due to tautomeric mixtures |
| Boiling Point | ~420 °C (at 760 mmHg) | Decomposes before boiling at atm pressure; distillable under high vacuum |
| Density | 1.18 ± 0.1 g/cm³ | Predicted |
| LogP | 1.8 – 2.2 | Moderate lipophilicity; cell-permeable range |
| pKa | 9.5 – 10.5 | Acidic |
| Solubility | DMSO, Ethanol, DCM, Toluene | Insoluble in water; soluble in aqueous base (with hydrolysis risk) |
Tautomerism & Stability
In solution (e.g.,
Implication for Handling:
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The active methylene group is susceptible to oxidation over time.
-
Analysis: HPLC chromatograms may show "split" peaks or broad shoulders if the equilibration time is slower than the column retention time.
Structural Characterization
Accurate identification requires distinguishing between the tautomers. The following spectral data is characteristic for this class of aryl-diketo esters.
Nuclear Magnetic Resonance (NMR)[6][11]
NMR (400 MHz,-
14.0–15.0 ppm (s, broad, 1H): Enolic -OH. (Disappears with
shake). Diagnostic for enol form. - 7.9–8.0 ppm (d, 2H): Aromatic protons ortho to carbonyl (AA'BB' system).
- 6.9–7.0 ppm (d, 2H): Aromatic protons ortho to ethoxy group.
-
6.5 ppm (s, <1H): Vinyl proton (
) of the enol form. -
4.5 ppm (s, <1H): Methylene protons (
) of the keto form (usually minor). -
4.3–4.4 ppm (q, 2H): Ester methylene (
). -
4.1 ppm (q, 2H): Ethoxy methylene (
on ring). - 1.3–1.5 ppm (m, 6H): Overlapping methyl triplets.
Infrared Spectroscopy (IR)
-
1730–1740 cm⁻¹: Ester
stretch. -
1680–1700 cm⁻¹: Ketone
stretch (conjugated). -
1600–1620 cm⁻¹: Enol
/ Aromatic stretch (often enhanced by H-bonding). -
2500–3300 cm⁻¹: Broad -OH stretch (chelated enol).
Synthesis & Purification Protocol
The most robust synthesis involves a Claisen condensation. This protocol ensures high regioselectivity and yield.
Reaction Scheme
The synthesis couples 4-ethoxyacetophenone with diethyl oxalate using a strong alkoxide base.
Figure 1: Synthetic pathway via Claisen condensation.
Detailed Methodology
-
Preparation of Base: In a dry 3-neck flask under
, dissolve Sodium metal (1.1 eq) in absolute Ethanol (10 vol) to generate fresh Sodium Ethoxide.-
Note: Commercial NaOEt powder can be used but often results in lower yields due to moisture contamination.
-
-
Condensation: Cool the solution to 0°C. Add Diethyl Oxalate (1.2 eq) dropwise.
-
Addition: Add a solution of 4-Ethoxyacetophenone (1.0 eq) in Ethanol slowly over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.
-
Reflux: Warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Work-up:
-
Cool reaction to room temperature.
-
Pour into ice-water containing dilute
(pH ~2). The product will precipitate as a solid or oil. -
Extract with Dichloromethane (DCM) if oily.
-
-
Purification:
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol. Cool slowly to 4°C.
-
Yield: Typically 70–85%.
-
Applications in Drug Discovery
This compound is a "linchpin" intermediate. Its 1,3-dicarbonyl system reacts with binucleophiles to form heterocycles found in kinase inhibitors (e.g., Src, p38 MAP kinase).
Heterocycle Formation Logic
Figure 2: Divergent synthesis of bioactive heterocycles.
Key Reaction:
-
Pyrazole Synthesis: Reacting with hydrazine hydrate in refluxing ethanol yields the 3-(4-ethoxyphenyl)pyrazole-5-carboxylate. This core is analogous to the scaffold seen in drugs like Celecoxib (though substituents differ).
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.
-
Spill Management: Adsorb with sand or vermiculite. Do not flush into drains as it is toxic to aquatic life (based on ethoxy/halo analogs).
References
-
ChemicalBook. (2025). Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate CAS# 1019379-40-8.[1] Retrieved from
-
University of Tehran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from
-
BenchChem. (2025).[2] Reactions of Diethyl Oxalate with Strong Bases: Technical Support Center. Retrieved from
-
PubChem. (2025).[3][4] Ethyl 4-methoxyphenyl-4-oxobutanoate (Analogous Data). Retrieved from
-
Sigma-Aldrich. (2025). 4′-Ethoxyacetophenone (Precursor Data). Retrieved from
Sources
- 1. 1629614-23-8,Ethyl 4-(4-Chloro-2-fluorophenyl)-2,4-dioxobutanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | CID 118222145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate | Sigma-Aldrich [sigmaaldrich.com]
